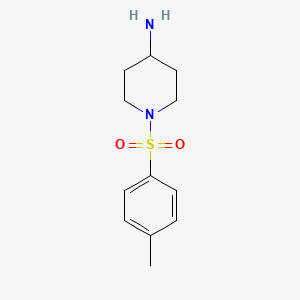

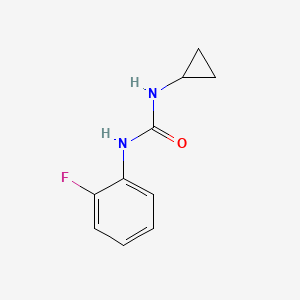

![molecular formula C21H17F3N2O4 B3017862 N-cyclohexyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide CAS No. 1358256-22-0](/img/structure/B3017862.png)

N-cyclohexyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-cyclohexyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide is a synthetic molecule that appears to be designed for biological activity, potentially as an anti-tubercular agent. This assumption is based on the structural similarity to compounds described in the provided papers, which focus on the synthesis and evaluation of related molecules with anti-tubercular properties against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions starting from piperidine carboxylic acids, which are converted to β-keto esters and then treated with N,N-dimethylformamide dimethyl acetal. Subsequent reactions with N-mono-substituted hydrazines yield the target pyrazole carboxylates . Although the exact synthesis of N-cyclohexyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide is not detailed, it likely follows a similar synthetic route with the inclusion of a thioether linkage to a 4-methylphenyl group.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using NMR spectroscopy and HRMS investigation . Single crystals were developed for some derivatives, which suggests that X-ray crystallography could be used to determine the precise molecular geometry . The presence of a pyrazine ring and a piperidine moiety in the compound suggests a rigid structure that could be important for its biological activity.

Chemical Reactions Analysis

The compounds synthesized in the referenced studies are designed to interact with biological targets, such as the Mycobacterium tuberculosis bacterium . The chemical reactions involved in the biological activity are not detailed, but the docking studies mentioned suggest that these compounds can bind to specific proteins or enzymes within the bacterium, inhibiting its growth or survival.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-cyclohexyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide are not provided, related compounds have been evaluated for their cytotoxicity on human cells and found to be non-toxic . This indicates that the compound may also possess favorable safety profiles, which is crucial for further development as a therapeutic agent. The solubility, stability, and other physicochemical properties would need to be assessed to fully understand the compound's potential as a drug candidate.

Aplicaciones Científicas De Investigación

Structure-Activity Relationships

Research on pyrazole derivatives, including compounds structurally related to N-cyclohexyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide, has identified key structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These include a para-substituted phenyl ring, a carboxamido group, and specific substituents on the pyrazole ring, providing insights into the design of pharmacological probes and therapeutic compounds to modulate cannabinoid effects (Lan et al., 1999).

Cocrystallization Behavior

The study of cocrystallization involving pyrazinoic acid and isomeric pyridine carboxamides, which share structural similarities with the compound , highlights the impact of carboxamide positioning on steric and electrostatic compatibility. This affects the formation of cocrystals or eutectics, offering insights into supramolecular chemistry and material science applications (Prasad et al., 2015).

Synthesis and Biological Evaluation

Synthetic routes and biological evaluation of cycloalkyl and C5 4-methylphenyl analogues of the pyrazole class of CB1 and CB2 ligands, closely related to the target compound, have been investigated. This research provides valuable information on the synthesis techniques and potential therapeutic applications of cannabinoid receptor ligands (Krishnamurthy et al., 2004).

Heterocyclic Synthesis

Research into thioxopyrimidine and its role in the synthesis of novel heterocyclic compounds, including those incorporating a pyrimidine moiety similar to the target compound, has expanded the understanding of heterocyclic chemistry and its potential for creating bioactive molecules (Ho & Suen, 2013).

Mannich Reaction in Heterocycle Synthesis

The Mannich reaction's application in synthesizing N,S-containing heterocycles, involving derivatives similar to the target compound, underscores the utility of this reaction in generating complex molecules with potential pharmacological activities (Dotsenko et al., 2012).

Propiedades

IUPAC Name |

methyl 6-methyl-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O4/c1-12-7-8-15-13(9-12)18(10-17(25-15)20(28)29-2)30-11-19(27)26-16-6-4-3-5-14(16)21(22,23)24/h3-10H,11H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNQNXVKGYBYFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Oxo-2-(4-phenylphenyl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3017782.png)

![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3017783.png)

![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B3017791.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-(4-methylphenyl)butanamide](/img/structure/B3017792.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B3017800.png)

![Spiro[2.3]hexane-4-carboxylic acid](/img/structure/B3017801.png)